1-Ethyl-3-iodopyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-ethyl-3-iodopyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJNMCVPOOXPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)I)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonamide typically involves the iodination of a pyrazole precursor followed by sulfonamide formation. One common method includes:
Iodination: Starting with 1-ethylpyrazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonamide Formation: The iodinated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-iodopyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s properties.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various substituents.
Oxidizing Agents: Hydrogen peroxide or sodium hypochlorite for iodination steps.
Sulfonamide Reagents: Chlorosulfonic acid for introducing the sulfonamide group.
Major Products Formed:
Substituted Pyrazoles: Resulting from cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.
Scientific Research Applications
1-Ethyl-3-iodopyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential pharmacophore in drug design, particularly for its sulfonamide group known for antibacterial and diuretic properties.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-iodopyrazole-4-sulfonamide largely depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The iodine atom may also play a role in enhancing the compound’s binding affinity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Pyrazole-Based Sulfonamides
Example Compound : 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide (CAS RN: 1005553-67-2)
- Core Structure : Dual pyrazole rings.
- Substituents : Ethyl group (1-position), 3-methoxybenzyl group (1-position of second pyrazole), sulfonamide (4-position).
- Molecular Weight : 361.42 g/mol .
- Key Differences :
- The presence of a methoxybenzyl group increases hydrophobicity and molecular weight compared to the iodine substituent in the target compound.
- The dual pyrazole scaffold may enhance π-π stacking interactions but reduces structural simplicity.
Comparison with Indazole-Based Sulfonamides
Example Compound : N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide (3a)
- Core Structure : Indazole (fused benzene-pyrazole ring).
- Substituents : Methylbenzenesulfonamide at the 4-position.
- Molecular Weight : 288.08 g/mol.
- Synthesis : Achieved via reaction of 4-nitro-1H-indazole with benzenesulfonyl chloride, yielding 83% pure product .
- Key Differences :
- The fused aromatic system in indazole may improve planar stacking but reduces conformational flexibility compared to pyrazole.
- Absence of halogen substituents (e.g., iodine) limits electrophilic reactivity.
Comparison with Imidazole-Based Sulfonamides
Example Compound : 1-Ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS RN: 1247180-42-2)
Comparison with Thiadiazole-Appended Sulfonamides
Example Compound: 4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineyli-dene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c)
- Core Structure : 1,3,4-Thiadiazole linked to a sulfonamide.
- Substituents : Nitrobenzylidene hydrazine group.
- Key Differences :
Research Findings and Implications
- Synthetic Methods : Sulfonamide introduction commonly employs sulfonyl chlorides (e.g., benzenesulfonyl chloride in indazole derivatives) under mild conditions . The iodine in 1-Ethyl-3-iodopyrazole-4-sulfonamide may necessitate specialized halogenation steps.
- Biological Relevance : Iodine’s electron-withdrawing nature could enhance binding to electron-rich enzyme active sites, while thiadiazole derivatives show cytotoxicity .
- Solubility Trends : Imidazole derivatives (e.g., 189.24 g/mol) likely exhibit higher aqueous solubility than iodinated pyrazoles due to reduced halogen content and hydrogen-bonding capacity .
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